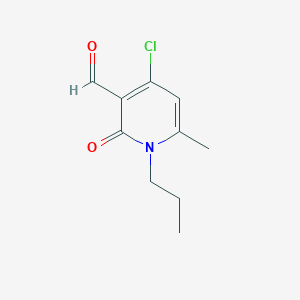
cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid: is an organic compound with the molecular formula C8H12O4 It is a cyclobutane derivative with two carboxylic acid groups positioned at the 1 and 3 positions of the cyclobutane ring, and two methyl groups at the 2 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the [2+2] photocycloaddition of trans-cinnamic acid derivatives, followed by hydrolysis to yield the desired dicarboxylic acid . The reaction conditions often include the use of UV light to induce the cycloaddition and subsequent hydrolysis under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of photochemical reactors and continuous flow systems can enhance the efficiency of the photocycloaddition process, making it suitable for large-scale production .
化学反应分析
Types of Reactions: cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxylic acid groups can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation requires amines and coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
科学研究应用
cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical activities. The cyclobutane ring and carboxylic acid groups play a crucial role in its reactivity and interactions with other molecules .
相似化合物的比较
- cis-1,2-Dimethylcyclobutane-1,3-dicarboxylic acid
- trans-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid
- cis-3,4-Dimethylcyclobutane-1,2-dicarboxylic acid
Uniqueness: cis-2,2-Dimethylcyclobutane-1,3-dicarboxylic acid is unique due to its specific cis-configuration and the presence of two methyl groups at the 2 position. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C8H12O4 |
|---|---|
分子量 |
172.18 g/mol |
IUPAC 名称 |
(1R,3S)-2,2-dimethylcyclobutane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H12O4/c1-8(2)4(6(9)10)3-5(8)7(11)12/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)/t4-,5+ |
InChI 键 |
KLGKVMMWRDYKJM-SYDPRGILSA-N |
手性 SMILES |
CC1([C@H](C[C@H]1C(=O)O)C(=O)O)C |
规范 SMILES |
CC1(C(CC1C(=O)O)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


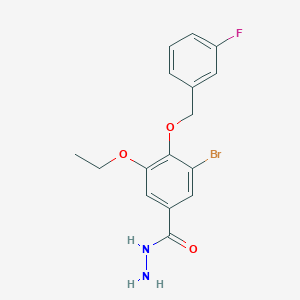
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13005642.png)
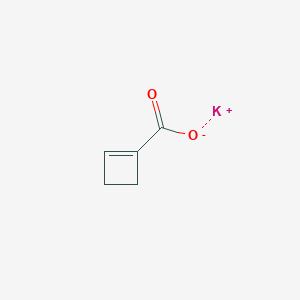
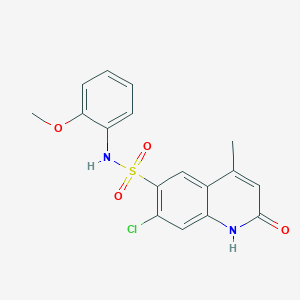

![5-Fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13005659.png)

![Methyl 2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate](/img/structure/B13005679.png)


![N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide](/img/structure/B13005701.png)
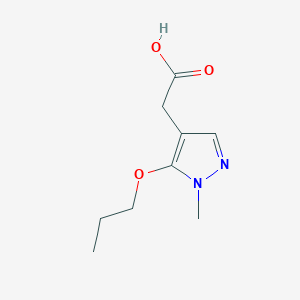
![Rel-(3R,3aS,6aS)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one hydrochloride](/img/structure/B13005710.png)
